3-Phenoxy-4-piperazinylpyridine

Cognition activation Memory retention Amnesia reversal

Specifically procure 3-Phenoxy-4-piperazinylpyridine, the exact 4-piperazinyl positional isomer disclosed in US4179563, to ensure validity in memory retention and amnesia reversal studies. Substituting with 2- or 6-piperazinyl isomers, or other amine variants, compromises pharmacological activity and invalidates results. This compound is essential as a positive control in LMC memory tests (active at 1.25-40 mg/kg) and a negative control in kinase assays (inactive against Abl/Arg/ALK). For oral dosing studies, a validated tablet formulation is available, eliminating development time and ensuring batch consistency.

Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
Cat. No. B8292366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxy-4-piperazinylpyridine
Molecular FormulaC15H17N3O
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H17N3O/c1-2-4-13(5-3-1)19-15-12-17-7-6-14(15)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2
InChIKeyOUTXMSVYLCVSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxy-4-piperazinylpyridine for Cognitive Research and Pharmacological Tool Applications


3-Phenoxy-4-piperazinylpyridine is a 3-aryloxy-substituted aminopyridine derivative originally disclosed as a cognition activator in U.S. Patent US4179563 (Warner-Lambert Company, 1979) [1]. The compound features a pyridine core with a 3-phenoxy substituent and a 4-piperazinyl group, distinguishing it from positional isomers (2-piperazinyl and 6-piperazinyl variants) [1]. With molecular formula C₁₅H₁₇N₃O and molecular weight 255.31 g/mol, this compound serves as a reference standard in pharmacological studies targeting memory retention, amnesia reversal, and structure-activity relationship investigations within the piperazinylpyridine class [1].

Why Positional Isomers and Piperazine Replacements Cannot Substitute for 3-Phenoxy-4-piperazinylpyridine


Substitution with positional isomers (2-piperazinyl or 6-piperazinyl variants) or alternative amine moieties (aniline, methylpiperazine, hexahydrodiazepine) is not scientifically justified without revalidation, as the 4-piperazinyl substitution pattern on the 3-phenoxypyridine scaffold produces fundamentally different pharmacological activity profiles in standardized memory retention assays [1]. In the LMC memory test, 3-phenoxy-4-piperazinylpyridine (Example 1) achieved active (A) ratings across multiple dose levels, whereas its 2-piperazinyl positional isomer (Example 2) showed a different activity pattern with more borderline (C) and inactive (N) classifications [1]. Replacing piperazine with aniline yields compounds with no documented activity data in the same assay, rendering them unvalidated for cognition studies [1]. These structure-activity relationships demonstrate that even minor structural modifications critically alter the compound's pharmacological profile [1].

Quantitative Differential Evidence for 3-Phenoxy-4-piperazinylpyridine vs. Structural Analogs in Memory Retention Assays


4-Piperazinyl Positional Isomer Superiority vs. 2-Piperazinyl and 6-Piperazinyl Variants in LMC Memory Test

In the LMC (Learning-Memory-Consolidation) memory test using electroconvulsive shock-induced amnesia in animal models, 3-phenoxy-4-piperazinylpyridine (Example 1) demonstrated a broader active dose range and more consistent activity than its positional isomers. At 5.0 mg/kg and 40 mg/kg, the 4-piperazinyl compound achieved active (A) ratings, with additional A ratings at 1.25 mg/kg and 20 mg/kg in a related test variant [1]. By contrast, 3-phenoxy-2-piperazinylpyridine (Example 2) produced only borderline (C) and inactive (N) classifications across multiple tested doses in the same assay [1]. 3-Phenoxy-6-piperazinylpyridine (Example 3) did not achieve active ratings in the reported test matrices [1].

Cognition activation Memory retention Amnesia reversal Electroconvulsive shock Structure-activity relationship

Piperazine Moiety Requirement: 4-Anilino-3-phenoxypyridine Lacks Documented Memory Activity

Replacement of the piperazine group with aniline produces 4-anilino-3-phenoxypyridine, a compound that appears in the synthetic disclosure of US4179563 but is conspicuously absent from the accompanying pharmacological test data tables (Tables I and II) where 3-phenoxy-4-piperazinylpyridine is documented with activity ratings [1]. The patent explicitly teaches the synthesis of 4-anilino-3-phenoxypyridine (mp 111-113°C) as a structural variant, yet no memory test results are provided for this compound, in stark contrast to the extensively documented activity of the piperazine-containing Example 1 [1].

Pharmacophore identification Piperazine requirement Structure-activity relationship Cognition activation

Negative Kinase Screening Profile Enables Use as Pharmacological Control Compound

In kinase inhibition screening, 3-phenoxy-4-piperazinylpyridine demonstrated minimal to no inhibitory activity against a panel of kinases. In a disclosed kinase panel screen (KinaseProfiler™ assay at 10 μM concentration), the compound showed 0% inhibition of Abl, <20% inhibition of ALK, and 0% inhibition of Arg, indicating it does not promiscuously inhibit these common off-target kinases [1]. This negative profile is valuable for researchers requiring control compounds that do not interfere with kinase-mediated signaling pathways.

Kinase inhibition Negative control Selectivity screening Off-target profiling

Validated Oral Tablet Formulation for Preclinical Administration Studies

A complete, validated oral tablet formulation for 3-phenoxy-4-piperazinylpyridine dihydrochloride is disclosed in US4179563, comprising 32.2 mg of the dihydrochloride salt (equivalent to 25 mg free base) per 225 mg tablet, with lactose (171.9 mg), corn starch (15 mg), hydroxypropyl cellulose (3 mg), and magnesium stearate (2.9 mg) as excipients [1]. The manufacturing process specifies wet granulation with 50:50 ethanol-water, drying at 50°C, milling through a 1.2 mm screen, and compression using 11/32 inch standard concave punches [1]. This formulation produced approximately 6,000 tablets per batch, demonstrating scalability [1].

Oral formulation Tablet manufacturing Preclinical dosing Dihydrochloride salt

Validated Application Scenarios for 3-Phenoxy-4-piperazinylpyridine Based on Quantitative Evidence


Cognition and Memory Research Using Validated Positive Control in Amnesia Models

3-Phenoxy-4-piperazinylpyridine is appropriate as a positive control or reference compound in preclinical cognition studies employing electroconvulsive shock-induced amnesia models. The compound has documented active (A) ratings at 1.25, 5.0, 20, and 40 mg/kg doses in the LMC memory test, with activity characterized as an inverted U-shaped dose-response curve typical of cognition activators in this class [1]. Researchers should note that the 4-piperazinyl positional substitution is critical; 2-piperazinyl and 6-piperazinyl isomers demonstrate different or absent activity and should not be substituted without revalidation [1].

Pharmacological Negative Control in Kinase Inhibition Screening Panels

3-Phenoxy-4-piperazinylpyridine is suitable as a negative control compound in kinase inhibition assays, given its documented lack of inhibitory activity against Abl (0% inhibition), ALK (<20% inhibition), and Arg (0% inhibition) kinases at 10 μM concentration [2]. This profile enables researchers to control for non-specific assay interference when screening cognition-targeting compounds that must not inadvertently modulate kinase pathways. The compound serves as a reference for establishing baseline activity levels in high-throughput screening campaigns.

Preclinical Oral Dosing Studies Requiring Reproducible Solid Dosage Forms

For preclinical studies requiring oral administration, 3-phenoxy-4-piperazinylpyridine dihydrochloride can be formulated into tablets using the validated composition and manufacturing process disclosed in US4179563 [1]. The formulation specifies 32.2 mg dihydrochloride salt (equivalent to 25 mg free base) per 225 mg tablet, with wet granulation using 50:50 ethanol-water and compression using 11/32 inch standard concave punches [1]. This eliminates formulation development time and ensures batch-to-batch consistency in dosing for pharmacokinetic or efficacy studies.

Structure-Activity Relationship Studies of Piperazinylpyridine Cognition Activators

3-Phenoxy-4-piperazinylpyridine serves as a reference scaffold for SAR investigations exploring modifications to the 3-aryloxy group or piperazine moiety. The patent literature demonstrates that substituting piperazine with aniline yields compounds with no documented memory activity, while 3-methylpiperazinyl and hexahydro-1H-1,4-diazepin-1-yl variants were synthesized but not evaluated in the primary memory assays [1]. This compound provides a validated baseline against which novel derivatives can be benchmarked in standardized amnesia reversal models [1].

Quote Request

Request a Quote for 3-Phenoxy-4-piperazinylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.